molecular formula C8H13N3 B12842448 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B12842448
M. Wt: 151.21 g/mol
InChI Key: LMSWOQBHYBLWSP-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
  • 3-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole

Uniqueness

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C8H13N3/c1-6-4-8(11-10-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)

InChI Key

LMSWOQBHYBLWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2CCNC2

Origin of Product

United States

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